molecular formula C21H13Br2ClN2O3 B12029042 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765275-01-2

4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12029042
CAS No.: 765275-01-2
M. Wt: 536.6 g/mol
InChI Key: CIBLNXPYLZBILQ-BRJLIKDPSA-N
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Description

4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13Br2ClN2O3. This compound is characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the core benzoyl and benzoate structures. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the bromination and chlorination processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific arrangement of bromine, chlorine, and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications .

Properties

CAS No.

765275-01-2

Molecular Formula

C21H13Br2ClN2O3

Molecular Weight

536.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H13Br2ClN2O3/c22-14-9-10-19(29-21(28)16-6-2-4-8-18(16)24)13(11-14)12-25-26-20(27)15-5-1-3-7-17(15)23/h1-12H,(H,26,27)/b25-12+

InChI Key

CIBLNXPYLZBILQ-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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